Biochemical Binding Affinity: Navtemadlin Exhibits 64-Fold Higher Potency than the First-in-Class MDM2 Inhibitor RG7112
In a direct biochemical comparison using Surface Plasmon Resonance (SPR, Biacore), Navtemadlin (AMG-232) demonstrated a binding affinity (K_D) of 0.045 nM for the MDM2 protein [1]. This represents a 64.4-fold improvement in potency over the first-in-class clinical MDM2 inhibitor, RG7112, which exhibited a K_D of 2.9 nM under identical assay conditions [1].
| Evidence Dimension | MDM2 Protein Binding Affinity (K_D) |
|---|---|
| Target Compound Data | 0.045 nM |
| Comparator Or Baseline | RG7112: 2.9 nM |
| Quantified Difference | 64.4-fold higher potency |
| Conditions | Surface Plasmon Resonance (Biacore) |
Why This Matters
This 64-fold increase in binding affinity directly translates to a lower required concentration for effective target engagement, a critical factor for minimizing off-target effects and improving the therapeutic window in in vitro and in vivo studies.
- [1] AACR Journals. (2014). Table 1. Comparison of biochemical potencies of MDM2 inhibitors. From: Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development. View Source
